Efletirizine

説明

See also: Efletirizine Dihydrochloride (active moiety of).

Structure

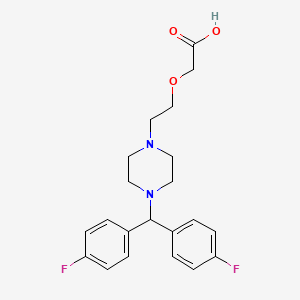

2D Structure

3D Structure

特性

IUPAC Name |

2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N2O3/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27/h1-8,21H,9-15H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWMMJAUVBLLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164606 | |

| Record name | Efletirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150756-35-7 | |

| Record name | Efletirizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150756357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efletirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFLETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C301298G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Efletirizine: A Dual-Action Approach to Allergic Inflammation

An In-depth Technical Guide on the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The development of efletirizine was discontinued in the late phases of clinical trials. As a result, publicly available in-depth technical data, including detailed experimental protocols and extensive quantitative data specific to this compound, is limited. This guide synthesizes the available information on its intended mechanism of action, supplemented with data from related compounds and general pharmacological principles to provide a comprehensive overview for research and development professionals.

Executive Summary

This compound is a second-generation antihistamine that was developed with a novel, dual mechanism of action targeting two key pathways in the inflammatory cascade of allergic reactions: histamine H1 receptor antagonism and 5-lipoxygenase (5-LO) inhibition.[1][2][3] This dual-action was intended to provide a more comprehensive therapeutic effect by not only blocking the immediate effects of histamine but also by inhibiting the production of leukotrienes, which are potent pro-inflammatory mediators.[1] While its clinical development was halted, the innovative approach of combining these two mechanisms in a single molecule remains a subject of interest in the development of new anti-inflammatory and anti-allergic drugs.

Core Mechanism of Action: A Two-Pronged Attack

This compound was designed to concurrently inhibit two distinct but complementary pathways involved in the pathophysiology of allergic diseases.

Histamine H1 Receptor Antagonism

Similar to other second-generation antihistamines like cetirizine, this compound acts as a potent and selective antagonist of the peripheral histamine H1 receptors.[4] Histamine, a key mediator of allergic reactions, is released from mast cells upon allergen exposure and binds to H1 receptors on various cell types, including smooth muscle and endothelial cells. This binding triggers a cascade of events leading to the classic symptoms of allergy, such as itching, sneezing, rhinorrhea, and vasodilation.

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with histamine release. This compound, by competitively binding to the H1 receptor, prevents histamine from initiating this signaling pathway, thereby blocking its pro-inflammatory effects.

5-Lipoxygenase (5-LO) Inhibition

The second, and more novel, aspect of this compound's mechanism is its inhibitory action on the 5-lipoxygenase (5-LO) enzyme. The 5-LO pathway is responsible for the synthesis of leukotrienes from arachidonic acid. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent inflammatory mediators that contribute significantly to the pathophysiology of asthma and other allergic conditions by causing bronchoconstriction, increased vascular permeability, and mucus secretion.

The synthesis of leukotrienes is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes. By inhibiting 5-LO, this compound was designed to block the production of all leukotrienes, thus suppressing a broad range of inflammatory responses that are not addressed by H1 receptor antagonism alone. This mechanism is analogous to that of the 5-LO inhibitor zileuton.

Signaling Pathways and Experimental Workflows

Visualizing the Dual Mechanism of Action

The following diagram provides a high-level overview of the dual inhibitory action of this compound on both the histamine and leukotriene pathways.

Caption: High-level overview of this compound's dual mechanism.

Histamine H1 Receptor Signaling Pathway

This diagram details the intracellular signaling cascade initiated by histamine binding to the H1 receptor and the point of antagonism by this compound.

Caption: Histamine H1 receptor signaling pathway.

5-Lipoxygenase (5-LO) Pathway

This diagram illustrates the synthesis of leukotrienes from arachidonic acid via the 5-LO pathway and the inhibitory action of this compound.

Caption: 5-Lipoxygenase (5-LO) pathway.

Quantitative Data

| Compound | Target | Parameter | Value | Reference |

| Cetirizine | Human H1 Receptor | Ki | ~6 nM | |

| Levocetirizine | Human H1 Receptor | Ki | ~3 nM | |

| Zileuton | 5-Lipoxygenase | IC50 (cell-free) | ~0.5-1.3 µM | |

| Zileuton | 5-Lipoxygenase | IC50 (human whole blood) | ~0.5-1.0 µM |

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the characterization of a dual-action H1 receptor antagonist and 5-LO inhibitor would typically involve the following assays:

H1 Receptor Binding Assay (Illustrative Protocol)

This protocol is a standard method to determine the binding affinity of a compound to the H1 receptor.

-

Objective: To determine the inhibitory constant (Ki) of the test compound for the histamine H1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand, e.g., [3H]-mepyramine.

-

Test compound (this compound).

-

Non-specific binding control (e.g., high concentration of a known H1 antagonist like diphenhydramine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter and vials.

-

-

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of the non-specific binding control.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-Lipoxygenase Inhibition Assay (Illustrative Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound against the 5-LO enzyme.

-

Objective: To determine the IC50 of the test compound for 5-lipoxygenase.

-

Materials:

-

Human polymorphonuclear leukocytes (PMNLs) or a recombinant human 5-LO enzyme preparation.

-

Arachidonic acid (substrate).

-

Calcium ionophore A23187 (to stimulate PMNLs).

-

Test compound (this compound).

-

Methanol (to stop the reaction).

-

HPLC system for analysis of leukotriene B4 (LTB4).

-

-

Procedure:

-

Pre-incubate the PMNLs or the enzyme preparation with varying concentrations of the test compound.

-

Initiate the reaction by adding arachidonic acid (and A23187 for PMNLs).

-

Incubate at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by adding cold methanol.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant for the production of LTB4 using reverse-phase HPLC.

-

-

Data Analysis:

-

Quantify the amount of LTB4 produced at each concentration of the test compound.

-

Plot the percentage of inhibition of LTB4 production against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound represented an innovative therapeutic strategy by targeting both histamine H1 receptors and the 5-lipoxygenase pathway. This dual mechanism of action held the promise of a more comprehensive treatment for allergic diseases by addressing both the early-phase (histamine-mediated) and late-phase (leukotriene-mediated) inflammatory responses. Although the development of this compound was not completed, the concept of dual-pathway inhibition remains a valuable approach in the ongoing search for more effective anti-inflammatory and anti-allergic therapies. The information and conceptual frameworks presented in this guide can serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic agents in this field.

References

- 1. Cetirizine and loratadine-based antihistamines with 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel dual acting molecules possessing 5-lipoxygenase enzyme inhibition and histamine H1 receptor antagonist properties | springermedicine.com [springermedicine.com]

- 3. Novel dual acting molecules possessing 5-lipoxygenase enzyme inhibition and histamine H(1) receptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medsafe.govt.nz [medsafe.govt.nz]

An In-depth Technical Guide to Efletirizine: IUPAC Name, Synonyms, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efletirizine, also known by its developmental code UCB-28754, is a second-generation antihistamine that exhibits a dual mechanism of action as both a histamine H1 receptor antagonist and a 5-lipoxygenase (5-LO) inhibitor.[1] This unique pharmacological profile suggests its potential for the treatment of allergic diseases, not only by blocking the effects of histamine but also by inhibiting the production of leukotrienes, which are key inflammatory mediators. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identity, physicochemical properties, and analytical methodologies. Due to the limited publicly available data for this compound, comparative data for the structurally related and well-characterized antihistamine, Cetirizine, is provided for context.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid |

| Synonyms | This compound dihydrochloride, UCB 28754, UCB-28754[2] |

| CAS Number | 150756-35-7 |

| Chemical Formula | C₂₁H₂₄F₂N₂O₃[3] |

| Molecular Weight | 390.42 g/mol |

Physicochemical Properties

| Property (Cetirizine) | Value | Reference |

| Melting Point | 110-115°C | |

| Solubility | 101 mg/L | |

| LogP | 2.8 |

Pharmacodynamics

This compound is an orally active antihistamine with high selectivity and affinity for the H1-receptor. It is also reported to possess 5-lipoxygenase (5-LO) inhibitory activity. The dual-action of antagonizing the H1 receptor and inhibiting the 5-LO pathway suggests a broader anti-inflammatory effect compared to traditional antihistamines.

Quantitative data on the H1 receptor binding affinity (Ki) and 5-lipoxygenase inhibitory activity (IC50) for this compound are not specified in the available literature. For comparison, the Ki values for Cetirizine and its enantiomers for the H1 receptor are approximately 6 nM for the racemate, 3 nM for levocetirizine, and 100 nM for dextrocetirizine.

Signaling Pathway of this compound's Dual Action

Caption: Dual mechanism of this compound.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound are not detailed in the available literature. For the related compound Cetirizine, the following has been reported:

| Parameter (Cetirizine) | Value | Reference |

| Bioavailability | Well-absorbed (>70%) | |

| Protein Binding | 88-96% | |

| Metabolism | Minimal (non-cytochrome P450-mediated) | |

| Elimination Half-life | Mean: 8.3 hours | |

| Excretion | 70-85% in urine, 10-13% in feces |

Experimental Protocols

Quantitation of this compound in Human Plasma and Urine by HPLC

A heart-cut column-switching, ion-pair, reversed-phase HPLC system has been described for the quantitation of this compound (EFZ) in biological fluids.

Sample Preparation:

-

Plasma: The analyte and an internal standard are extracted from human EDTA plasma by C18 solid-phase extraction (SPE). The eluent from the SPE is evaporated, reconstituted, and injected onto the HPLC column.

-

Urine: Urine samples are diluted and injected directly without extraction.

Chromatography:

-

A dual-column system is used. The compounds of interest are separated from the bulk of the matrix on a primary C18 column.

-

The fraction containing the analyte is then switched to a second C18 column for further separation using a mobile phase with stronger eluting capability.

Quantitative Parameters:

| Parameter | Plasma | Urine |

|---|---|---|

| Linearity Range | 10-2000 ng/mL | 0.05-10 µg/mL |

| Lower Limit of Quantitation (LOQ) | 10 ng/mL | Not specified |

| Inter-day Precision and Bias | <5% | <7% |

| Recovery | 90.0% | Not applicable |

Experimental Workflow for HPLC Quantitation

Caption: HPLC workflow for this compound.

This compound is a promising antihistamine with a dual mechanism of action that targets both histamine and leukotriene pathways. While detailed public data on its physicochemical and pharmacokinetic properties are scarce, the available information on its analytical methodology provides a solid foundation for further research. The comparison with Cetirizine offers valuable context for its potential therapeutic profile. Further studies are warranted to fully elucidate the pharmacodynamic and pharmacokinetic characteristics of this compound and to explore its clinical utility in allergic disorders.

References

An In-depth Technical Guide to the Pharmacodynamics and In Vitro Effects of Efletirizine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efletirizine, the active enantiomer of cetirizine, is a potent and highly selective second-generation histamine H1 receptor antagonist. Its pharmacodynamic profile is characterized by a high affinity for the H1 receptor, leading to the effective inhibition of histamine-mediated allergic responses. Beyond its primary antihistaminic action, this compound exhibits a range of in vitro anti-inflammatory effects, including the modulation of eosinophil and neutrophil function and the inhibition of pro-inflammatory cytokine release. This technical guide provides a comprehensive overview of the pharmacodynamics and in vitro effects of this compound, presenting key quantitative data, detailed experimental methodologies for seminal studies, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics of this compound

The primary mechanism of action of this compound is its selective antagonism of the histamine H1 receptor.[1] As an inverse agonist, it binds to the inactive state of the H1 receptor, shifting the equilibrium towards this state and thereby reducing the receptor's constitutive activity and its ability to be activated by histamine.[2] This interaction effectively blocks the downstream signaling cascades initiated by histamine binding, which are responsible for the symptoms of allergic reactions.[2][3]

Receptor Binding Affinity and Selectivity

This compound demonstrates a high affinity for the human H1 receptor, with studies on its racemate (cetirizine) and its active enantiomer (levocetirizine) providing key insights. The binding affinity is stereoselective, with levocetirizine (the R-enantiomer, analogous to this compound) exhibiting a significantly higher affinity than the S-enantiomer.[4]

Table 1: H1 Receptor Binding Affinities (Ki) of Cetirizine and its Enantiomers

| Compound | Receptor | Ki (nM) | Source |

| Levocetirizine | Human H1 | 3 | |

| Cetirizine (racemate) | Human H1 | 6 | |

| Dextrocetirizine | Human H1 | 100 |

This compound exhibits high selectivity for the H1 receptor over a wide range of other receptors, including muscarinic, adrenergic, dopaminergic, and serotonergic receptors, which contributes to its favorable side-effect profile. Studies have shown that cetirizine and levocetirizine are over 600-fold more selective for the H1 receptor compared to other tested receptors and channels.

Downstream Signaling Pathways

Binding of this compound to the H1 receptor antagonizes the histamine-induced activation of several downstream signaling pathways. A key pathway inhibited is the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, prevents the release of intracellular calcium and the activation of protein kinase C (PKC).

Furthermore, this compound has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By preventing the nuclear translocation of NF-κB, this compound can suppress the inflammatory cascade.

Caption: this compound's antagonism of the H1 receptor inhibits downstream signaling.

In Vitro Effects of this compound

This compound exhibits a variety of anti-inflammatory effects in vitro that are not solely attributable to its H1 receptor antagonism. These effects have been observed in key inflammatory cells such as eosinophils and neutrophils.

Effects on Eosinophils

Eosinophils play a crucial role in the pathophysiology of allergic diseases. This compound has been shown to modulate several aspects of eosinophil function in vitro.

Studies have demonstrated that cetirizine, the racemate of this compound, inhibits eosinophil chemotaxis induced by various stimuli, including platelet-activating factor (PAF). This inhibition of migration is a key anti-inflammatory effect.

Table 2: In Vitro Effects of Cetirizine on Eosinophil Function

| Effect | Stimulus | Concentration of Cetirizine | Result | Source |

| Inhibition of Chemotaxis | PAF (10⁻⁶ M) | 0.01 µg/mL | 47.5 ± 6.1% inhibition | |

| 0.1 µg/mL | 50.8 ± 5.1% inhibition | |||

| 1 µg/mL | 58.9 ± 6.4% inhibition | |||

| Inhibition of Superoxide Generation | PAF | 0.01 - 1 µg/mL | Significant inhibition in allergic subjects | |

| Inhibition of Cell Survival | IL-5 | 100 µM | Significant inhibition at 48 and 72 hours | |

| Inhibition of Hyperadherence | PAF | IC50 of 2 x 10⁻⁵ M | Inhibition of eosinophil hyperadherence |

The following protocol is a generalized representation based on methodologies described in the literature.

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic subjects using density gradient centrifugation followed by negative selection with immunomagnetic beads to remove other granulocytes.

-

Chemotaxis Chamber: A 48-well microchemotaxis chamber is used. The lower wells contain the chemoattractant (e.g., PAF at 10⁻⁶ M) with or without varying concentrations of this compound.

-

Cell Seeding: A filter with a defined pore size is placed over the lower wells, and the isolated eosinophils are seeded into the upper wells.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 60 minutes).

-

Quantification: After incubation, the filter is removed, and the number of eosinophils that have migrated to the lower wells is quantified, typically by manual counting under a microscope or by using an automated cell counter. The percentage inhibition by this compound is calculated relative to the control (chemoattractant alone).

Caption: Workflow for an in vitro eosinophil chemotaxis assay.

Effects on Neutrophils

This compound has also been shown to influence neutrophil function, although the effects may be less pronounced than those on eosinophils and often require higher concentrations.

At high concentrations (greater than 35 µg/mL), cetirizine has been found to inhibit superoxide anion production by neutrophils stimulated with chemotactic factors. However, at therapeutic concentrations (less than 10 µg/mL), no significant effect on superoxide production was observed.

Table 3: In Vitro Effects of Cetirizine on Neutrophil Function

| Effect | Stimulus | Concentration of Cetirizine | Result | Source |

| Superoxide Production | Chemotactic factors | > 35 µg/mL | Concentration-dependent inhibition | |

| PMA | Not specified | No effect | ||

| Chemotaxis | PAF or ZAP | Not specified | No significant variation |

The following protocol is a generalized representation based on methodologies described in the literature.

-

Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of healthy volunteers using a discontinuous density gradient.

-

Cell Treatment: Isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: The neutrophils are then stimulated with an agonist such as phorbol 12-myristate 13-acetate (PMA) or a chemotactic factor.

-

Detection: Superoxide anion production is measured. A common method is the spectrophotometric measurement of the reduction of cytochrome c. Alternatively, flow cytometry with a fluorescent probe like dihydrorhodamine 123 (DHR123) can be used.

-

Data Analysis: The amount of superoxide produced is calculated and compared between the this compound-treated and control groups to determine the inhibitory effect.

Caption: Workflow for a neutrophil superoxide production assay.

Inhibition of Cytokine Release

This compound has demonstrated the ability to modulate the release of various cytokines from different cell types, suggesting an anti-inflammatory effect beyond H1 receptor antagonism.

In vitro studies have shown that cetirizine can reduce the release of pro-inflammatory cytokines such as IL-4, IL-8, and GM-CSF from various cell types, including epithelial cells and peripheral blood mononuclear cells (PBMCs). This effect is, at least in part, mediated by the inhibition of the NF-κB pathway.

Table 4: In Vitro Effects of Cetirizine on Cytokine Release

| Cell Type | Stimulus | Cytokine | Concentration of Cetirizine | Result | Source |

| A549 (epithelial cells) | TNF-α, PMA | IL-8 | 0.01 - 1.0 µM | Significant reduction in release | |

| A549 (epithelial cells) | IL-1β | GM-CSF, IL-8 | Not specified | Inhibition of secretion | |

| PBMCs | House Dust Mite Allergen | IFN-γ, IL-10 | Not specified | Increased production |

Conclusion

This compound is a highly effective and selective H1 receptor antagonist with a well-defined pharmacodynamic profile. Its high affinity for the H1 receptor and its ability to inhibit downstream signaling pathways, including the NF-κB pathway, form the basis of its potent anti-allergic and anti-inflammatory properties. In vitro studies have further elucidated its mechanism of action, demonstrating direct effects on key inflammatory cells such as eosinophils and neutrophils, leading to the inhibition of chemotaxis, superoxide generation, and cytokine release. This comprehensive understanding of this compound's pharmacodynamics and in vitro effects is crucial for its continued development and clinical application in the management of allergic and inflammatory conditions. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and scientists in the field of drug development.

References

Efletirizine as a Scaffold for Dual-Action 5-Lipoxygenase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efletirizine is a second-generation antihistamine known for its high selectivity and affinity for the H1-receptor. While not recognized for inherent 5-lipoxygenase (5-LOX) inhibitory activity, its chemical scaffold has been strategically employed in the development of novel dual-action therapeutic agents. These agents aim to concurrently antagonize the H1 receptor and inhibit the 5-LOX enzyme, offering a multifaceted approach to treating allergic and inflammatory conditions where both histamine and leukotrienes play a significant role. This technical guide delves into the core concepts of utilizing the this compound scaffold for 5-LOX inhibition, presenting relevant data, experimental methodologies, and conceptual frameworks.

The Rationale for Dual H1 and 5-LOX Inhibition

Allergic inflammation is a complex process involving a cascade of mediators. Histamine, acting on H1 receptors, is a primary driver of acute allergic symptoms. Concurrently, the 5-lipoxygenase pathway is responsible for the synthesis of leukotrienes, potent inflammatory mediators that contribute to bronchoconstriction, mucus production, and cellular infiltration. A therapeutic agent that can inhibit both pathways could offer a more comprehensive treatment for conditions like allergic rhinitis and asthma.

The development of hybrid molecules incorporating the this compound scaffold is based on this principle. Research has focused on linking the H1-binding structure of this compound to a known 5-LOX inhibiting moiety, such as a lipophilic N-hydroxyurea, which is the active pharmacophore of the established 5-LOX inhibitor, zileuton[1][2].

Quantitative Data on this compound-Based Dual-Action Inhibitors

To date, public domain research has not presented quantitative data (e.g., IC50 values) demonstrating direct 5-lipoxygenase inhibitory activity for this compound alone. The available data pertains to hybrid compounds synthesized using the this compound scaffold. For illustrative purposes, the following table presents a template for how such data would be structured, along with data for known 5-LOX inhibitors for comparison.

| Compound | Target Enzyme | IC50 (µM) | Assay System | Reference |

| This compound | 5-Lipoxygenase | Data Not Available | - | - |

| This compound-N-hydroxyurea Conjugate | 5-Lipoxygenase | Hypothetical Data | e.g., Human PMNLs | [1][2] |

| Zileuton | 5-Lipoxygenase | ~1 | Human Neutrophils | General Knowledge |

| NDGA (Nordihydroguaiaretic acid) | 5-Lipoxygenase | ~0.1 - 1 | Various | General Knowledge |

Experimental Protocols for Assessing 5-Lipoxygenase Inhibition

The following are detailed methodologies for key experiments that would be conducted to assess the 5-LOX inhibitory activity of novel compounds derived from the this compound scaffold.

In Vitro 5-Lipoxygenase Enzyme Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the activity of purified 5-LOX enzyme.

-

Enzyme Source: Recombinant human 5-lipoxygenase or 5-LOX isolated from potato tubers or soybean.

-

Substrate: Arachidonic acid.

-

Assay Buffer: Typically a Tris-HCl or phosphate buffer (pH 7.4-8.0) containing CaCl2 and ATP.

-

Procedure:

-

The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the 5-LOX enzyme in the assay buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the direct product of 5-LOX activity, is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a vehicle control.

-

IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

-

Leukotriene B4 (LTB4) Production Assay in Human Polymorphonuclear Leukocytes (PMNLs)

This cell-based assay assesses the ability of a compound to inhibit 5-LOX activity within a relevant cellular environment.

-

Cell Source: Freshly isolated human PMNLs from healthy donors.

-

Stimulant: Calcium ionophore A23187, which activates the 5-LOX pathway.

-

Procedure:

-

Isolated PMNLs are pre-incubated with the test compound or vehicle control.

-

The cells are then stimulated with calcium ionophore A23187 to induce LTB4 synthesis.

-

The reaction is stopped, and the cells are lysed.

-

The amount of LTB4 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit or by high-performance liquid chromatography (HPLC).

-

The percentage of inhibition is calculated, and IC50 values are determined.

-

Signaling Pathways and Conceptual Frameworks

The following diagrams illustrate the 5-lipoxygenase signaling pathway and a conceptual workflow for the development of dual-action inhibitors based on the this compound scaffold.

References

Efletirizine's H1 Receptor Antagonist Selectivity: A Technical Overview

Disclaimer: Publicly available, specific quantitative data on the H1 receptor binding affinity and comprehensive off-target selectivity profile for efletirizine are limited. This guide will utilize the extensive data available for its close structural analog, cetirizine, and its active enantiomer, levocetirizine, as a proxy to detail the principles of H1 receptor antagonist selectivity, experimental methodologies, and associated signaling pathways. This information is intended to be representative of the characterization of a second-generation antihistamine.

Introduction to H1 Receptor Antagonism

Histamine H1 receptors are integral membrane proteins belonging to the G-protein coupled receptor (GPCR) superfamily.[1] Upon activation by histamine, these receptors trigger a signaling cascade that mediates inflammatory and allergic responses.[2] Second-generation H1 receptor antagonists, such as this compound and its analogs, are designed to be highly selective for the H1 receptor, thereby minimizing the off-target effects commonly associated with first-generation antihistamines, such as sedation and anticholinergic symptoms.[2] This high selectivity is a critical attribute for a favorable safety and tolerability profile in the treatment of allergic conditions like rhinitis and urticaria.[3][4]

Quantitative Analysis of Receptor Binding Affinity

The cornerstone of characterizing a selective H1 receptor antagonist is the quantitative determination of its binding affinity for the target receptor in comparison to a wide range of other potential biological targets. This is typically expressed using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity.

As a proxy for this compound, the binding affinities of cetirizine and its enantiomers for the human H1 receptor are presented below.

Table 1: H1 Receptor Binding Affinities of Cetirizine and its Enantiomers

| Compound | H1 Receptor Ki (nM) | Reference |

| Levocetirizine | 3 | |

| Cetirizine | 6 | |

| (S)-Cetirizine | 100 |

This data highlights the stereoselective binding of cetirizine enantiomers to the H1 receptor, with levocetirizine demonstrating the highest affinity.

Off-Target Selectivity Profile

A comprehensive understanding of a drug's selectivity involves screening it against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. For second-generation antihistamines, it is crucial to demonstrate minimal affinity for receptors associated with adverse effects, such as muscarinic, adrenergic, and serotonergic receptors.

Cetirizine and levocetirizine have been shown to be highly selective for the H1 receptor. For instance, studies have demonstrated that they are over 600-fold more selective for the H1 receptor compared to a broad panel of other receptors and channels.

Table 2: Representative Off-Target Receptor Binding Data for a Selective H1 Antagonist (based on Cetirizine/Levocetirizine data)

| Receptor Subtype | Representative Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki H1) |

| Histamine H1 | 3 - 6 | - |

| Muscarinic M1 | > 10,000 | > 1,667 |

| Adrenergic α1 | > 10,000 | > 1,667 |

| Dopamine D2 | > 10,000 | > 1,667 |

| Serotonin 5-HT2A | > 10,000 | > 1,667 |

This table illustrates the high degree of selectivity, with significantly weaker binding to common off-target receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine H1 receptor antagonist selectivity.

Radioligand Binding Assay for H1 Receptor Affinity

This assay directly measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the H1 receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the human H1 receptor.

Materials:

-

Human H1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-mepyramine (a potent H1 antagonist)

-

Test compound (this compound) at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, [³H]-mepyramine at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (e.g., Calcium Flux Assay)

This type of assay measures the functional consequence of receptor binding, specifically the antagonist's ability to block agonist-induced signaling.

Objective: To determine the functional potency (IC50) of the test compound in inhibiting histamine-induced H1 receptor signaling.

Materials:

-

Cells stably expressing the human H1 receptor (e.g., HEK293 cells)

-

Histamine (agonist)

-

Test compound (this compound)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

-

Cell Plating: Plate the H1 receptor-expressing cells in a microplate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Compound Addition: Add varying concentrations of the test compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptors.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR.

-

Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal response induced by histamine.

Visualizations of Key Pathways and Processes

H1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of inhibition by an antagonist like this compound.

References

Preclinical Profile of Efletirizine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data available for Efletirizine, a second-generation antihistamine. The information presented is synthesized from publicly available research and regulatory documents. It is important to note that "this compound" is often used in association with Cetirizine and its active enantiomer, Levocetirizine. Therefore, this document consolidates preclinical findings for these related compounds to provide a thorough profile. This guide covers the pharmacodynamic properties, pharmacokinetic profile, and toxicology of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Introduction

This compound is a potent and selective histamine H1 receptor antagonist.[1][2] As a second-generation antihistamine, it is characterized by a low potential for central nervous system side effects, such as sedation, due to limited penetration of the blood-brain barrier.[][4] Preclinical research has focused on elucidating its mechanism of action, characterizing its in vitro and in vivo activity, and establishing its safety profile. These studies have demonstrated that beyond its primary antihistaminic effects, this compound and its related compounds possess anti-inflammatory properties, further contributing to their therapeutic potential in allergic diseases.[5]

Pharmacodynamics

The principal mechanism of action of this compound is the selective inverse agonism of the histamine H1 receptor. This interaction prevents histamine from binding to its receptor, thereby mitigating the symptoms of allergic reactions.

Receptor Binding Affinity

In vitro receptor binding studies have demonstrated the high affinity and selectivity of this compound and its enantiomers for the human H1 histamine receptor. Competition experiments with [3H]mepyramine have been instrumental in determining the binding affinities (Ki values).

Table 1: Histamine H1 Receptor Binding Affinities

| Compound | Ki (nM) | Receptor Selectivity | Reference |

| Levocetirizine | 3 | >600-fold vs. other receptors | |

| Cetirizine | 6 | >600-fold vs. other receptors | |

| (S)-Cetirizine | 100 | Not specified |

Experimental Protocol: Radioligand Binding Assay

A common method to determine receptor binding affinity is the radioligand binding assay. The protocol generally involves:

-

Preparation of cell membranes: Membranes from cells expressing the human H1 histamine receptor (e.g., CHO cells) are prepared.

-

Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [3H]mepyramine) and varying concentrations of the test compound (e.g., Levocetirizine).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Anti-inflammatory Effects

Preclinical studies have revealed that this compound and related compounds exhibit anti-inflammatory effects that are independent of H1 receptor antagonism. A key aspect of this is the inhibition of eosinophil migration and activity, which are crucial in the late phase of allergic reactions.

Table 2: Effects on Eosinophil Function

| Compound | Effect | Model | Concentration/Dose | Reference |

| Levocetirizine | Inhibition of eosinophil adhesion to VCAM-1 | In vitro (flow conditions) | EC50 of 10⁻⁹ M | |

| Cetirizine | Inhibition of eotaxin-induced eosinophil transendothelial migration | In vitro (HMVEC-d and HMVEC-l) | Total inhibition at 10⁻⁸ M and 10⁻⁷ M, respectively | |

| Cetirizine | Inhibition of eosinophil migration in vivo | Skin window technique in allergic patients | 10 mg single dose | |

| Cetirizine | Inhibition of PAF-induced eosinophil chemotaxis | In vitro | 0.01 - 1 µg/mL | |

| Cetirizine | Inhibition of IL-5-dependent eosinophil survival | In vitro | 100 µM |

Experimental Protocol: Eosinophil Transendothelial Migration Assay

This assay assesses the ability of a compound to inhibit the migration of eosinophils across an endothelial cell layer in response to a chemoattractant.

-

Cell Culture: Human microvascular endothelial cells (HMVEC) are cultured to form a confluent monolayer on a microporous membrane in a transwell insert.

-

Eosinophil Isolation: Eosinophils are isolated from the blood of allergic donors.

-

Pre-incubation: The isolated eosinophils are pre-incubated with the test compound (e.g., Cetirizine) or a vehicle control.

-

Migration: The pre-incubated eosinophils are added to the upper chamber of the transwell, and a chemoattractant (e.g., eotaxin) is added to the lower chamber.

-

Quantification: After an incubation period, the number of eosinophils that have migrated to the lower chamber is quantified, typically by cell counting or a specific assay for eosinophil peroxidase.

Pharmacokinetics

The pharmacokinetic profile of this compound and its related compounds has been characterized in preclinical and clinical studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 3: Pharmacokinetic Parameters of Cetirizine

| Parameter | Value | Species/Model | Reference |

| Tmax | ~1 hour | Humans (oral) | |

| Plasma Protein Binding | ~93% | Humans | |

| Metabolism | Limited, one identified metabolite | Humans | |

| Elimination Half-life | ~8.3 hours | Humans | |

| Excretion | ~60% unchanged in urine within 24 hours | Humans |

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

-

Dosing: A single oral dose of the drug is administered to healthy volunteers.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

Toxicology

The safety profile of this compound and its related compounds has been evaluated in a range of toxicology studies.

General Toxicology

Multiple-dose toxicity studies have been conducted in various animal species. In rodents, the primary target organ of toxicity was the liver. In Beagle dogs, the main target was the gastrointestinal system, with emesis being the major clinical sign.

Table 4: Summary of General Toxicology Findings for Cetirizine

| Species | Duration | Target Organ(s) | Key Findings | Reference |

| Rodents | Chronic | Liver | Enzyme induction, fat deposition | |

| Beagle Dog | Chronic | Gastrointestinal system | Emesis |

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential adverse effects of a drug on major physiological systems. For Cetirizine, these studies have shown negligible anticholinergic and antiserotonergic activity.

Genotoxicity and Carcinogenicity

Levocetirizine was not found to be mutagenic in the Ames test or genotoxic in other in vitro and in vivo assays. Long-term carcinogenicity studies with Cetirizine in mice showed an increase in benign liver tumors in males, which was attributed to enzyme induction. Cetirizine did not show carcinogenic potential in rats.

Reproductive and Developmental Toxicology

In reproductive toxicology studies, Cetirizine was not found to be teratogenic in rats and rabbits, although some skeletal anomalies were observed in rabbits at high doses.

In Vivo Models

Animal models of allergic rhinitis have been instrumental in evaluating the in vivo efficacy of this compound and related compounds. These models typically involve sensitizing an animal to an allergen and then challenging them to elicit an allergic response.

Experimental Protocol: Mouse Model of Allergic Rhinitis

-

Sensitization: Mice are sensitized to an allergen, such as ovalbumin, often with an adjuvant like aluminum hydroxide, through intraperitoneal injections.

-

Challenge: After a period to allow for an immune response to develop, the mice are challenged intranasally with the same allergen.

-

Treatment: The test compound (e.g., Levocetirizine) is administered, typically orally, before the allergen challenge.

-

Assessment: The allergic response is assessed by measuring various parameters, such as the frequency of sneezing and nasal rubbing, and by analyzing nasal lavage fluid for inflammatory cells (e.g., eosinophils) and cytokines.

Conclusion

The preclinical data for this compound and its related compounds, Cetirizine and Levocetirizine, demonstrate a profile of a potent and selective H1 receptor antagonist with a favorable safety margin. Key findings include high binding affinity for the H1 receptor, significant anti-inflammatory effects through the inhibition of eosinophil activity, and a pharmacokinetic profile that supports once-daily dosing. The toxicological evaluation has identified the liver as a target organ in rodents at high doses, but overall, the preclinical data have supported the clinical development and use of these compounds for the treatment of allergic diseases. This guide provides a foundational understanding for researchers and professionals involved in the ongoing development and characterization of antihistamines.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. fda.report [fda.report]

- 5. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for Cetirizine Dihydrochloride

Introduction

Cetirizine is a second-generation antihistamine, a class of drugs used to treat allergic rhinitis, chronic idiopathic urticaria, and other allergic symptoms. As a selective H1 receptor antagonist, it exhibits fewer sedative effects compared to first-generation antihistamines due to its lower ability to cross the blood-brain barrier. This document provides a detailed protocol for the laboratory-scale synthesis of Cetirizine Dihydrochloride, a common salt form of the active pharmaceutical ingredient. The synthesis is based on established routes and is intended for research and developmental purposes.

Reaction Scheme

The overall synthesis of Cetirizine Dihydrochloride from 1-[(4-chlorophenyl)phenylmethyl]piperazine and 2-chloroethoxyacetic acid is depicted below.

Caption: Synthetic pathway for Cetirizine Dihydrochloride.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) |

| 1-[(4-chlorophenyl)phenylmethyl]piperazine | 303-26-4 | 286.81 | Sigma-Aldrich |

| 2-Chloroethoxyacetic acid | 14541-83-8 | 138.54 | TCI Chemicals |

| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | Fisher Scientific |

| Toluene | 108-88-3 | 92.14 | VWR Chemicals |

| Hydrochloric Acid (HCl) in Isopropanol (5-6 N) | 7647-01-0 | 36.46 | Sigma-Aldrich |

| Acetone | 67-64-1 | 58.08 | Fisher Scientific |

| Isopropanol (IPA) | 67-63-0 | 60.10 | VWR Chemicals |

Experimental Protocol

Synthesis of Cetirizine

This step involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyacetic acid.

Caption: Experimental workflow for the synthesis of Cetirizine.

Procedure:

-

To a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene (10 volumes), heat the mixture to 80-85°C.

-

In a separate vessel, prepare an aqueous solution of 2-chloroethoxyacetic acid (1.2 eq) and sodium hydroxide (1.2 eq).

-

Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.

-

After the addition is complete, reflux the reaction mixture for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and add water (5 volumes).

-

Stir for 30 minutes and separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene (2 x 3 volumes).

-

Combine the organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude Cetirizine as an oil.

Synthesis of Cetirizine Dihydrochloride

This step involves the conversion of the free base Cetirizine into its dihydrochloride salt.

Procedure:

-

Dissolve the crude Cetirizine (1.0 eq) in acetone (10 volumes).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 eq) dropwise, maintaining the temperature below 10°C.

-

A white precipitate will form. Stir the slurry at 0-5°C for 2-4 hours.

-

Filter the solid product and wash with cold acetone (2 x 2 volumes).

-

Dry the product under vacuum at 40-45°C to a constant weight.

Results and Characterization

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% |

| Melting Point | 220-225 °C (decomposes) |

| Solubility | Soluble in water, sparingly soluble in acetone |

| ¹H NMR | Spectra should be consistent with the structure |

| Mass Spectrum | [M+H]⁺ peak corresponding to the free base (389.18) |

| Purity (HPLC) | >99.0% |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Toluene is flammable and toxic; handle with care.

-

Hydrochloric acid is corrosive; avoid inhalation and contact with skin.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield in Step 1 | Incomplete reaction or loss during workup | Ensure anhydrous conditions, extend reaction time, and perform careful extractions. |

| Impure Product | Presence of starting materials or by-products | Recrystallize the final product from a suitable solvent system (e.g., isopropanol/acetone). |

| Difficulty in Precipitation | Supersaturation or incorrect solvent | Scratch the inside of the flask, add a seed crystal, or try a different anti-solvent. |

Conclusion

This protocol outlines a reliable and reproducible method for the synthesis of Cetirizine Dihydrochloride for research purposes. The described procedure can be scaled with appropriate modifications to the equipment and reaction conditions. Characterization of the final product is crucial to ensure its identity and purity.

Application Note: Quantification of Efletirizine in Human Plasma by HPLC-UV

Introduction

Efletirizine is a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical principles for similar compounds and serves as a robust starting point for method development and validation in a research or clinical laboratory setting.

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated on a C18 reversed-phase column with an isocratic mobile phase, and detected by a UV detector. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Quantitative Data Summary

The following table outlines the key parameters for the proposed HPLC method for this compound quantification in plasma.

| Parameter | Value |

| Chromatographic Column | C18 (e.g., Phenomenex, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Internal Standard (IS) | Amlodipine |

| Linearity Range | 10 - 500 ng/mL |

| Extraction Method | Liquid-Liquid Extraction with Dichloromethane |

| Limit of Detection (LOD) | ~5 ng/mL |

| Limit of Quantification (LOQ) | ~10 ng/mL |

Experimental Workflow

Figure 1. Workflow for the quantification of this compound in plasma.

Detailed Experimental Protocol

1. Materials and Reagents

-

This compound reference standard

-

Amlodipine (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Human plasma (drug-free)

-

Milli-Q water or equivalent

2. Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in Milli-Q water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 35:65 (v/v) ratio. Degas the solution before use.

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and amlodipine in methanol to obtain stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with mobile phase to create working standards for the calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

-

Internal Standard Working Solution (500 ng/mL): Dilute the amlodipine stock solution with mobile phase.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of plasma into a clean centrifuge tube.

-

Add 100 µL of the internal standard working solution (500 ng/mL) and vortex for 30 seconds.

-

Add 5 mL of dichloromethane to the tube.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and vortex for 1 minute.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

4. HPLC-UV Operating Conditions

-

Instrument: Agilent 1100/1200 series HPLC system or equivalent, equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., Phenomenex, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (35:65, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection: 230 nm.

-

Run Time: Approximately 10 minutes.

5. Calibration Curve and Quantification

-

Prepare calibration standards by spiking drug-free plasma with the appropriate working standard solutions to achieve final concentrations of 10, 25, 50, 100, 250, and 500 ng/mL.

-

Process these calibration standards along with quality control (QC) samples and unknown samples as described in the sample preparation section.

-

Inject the processed standards and samples into the HPLC system.

-

Record the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio (this compound peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of this compound.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation (Brief Overview) For use in regulated studies, the method should be fully validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma.

-

Linearity: Demonstrated by a correlation coefficient (r²) > 0.99 for the calibration curve.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for LLOQ).

-

Recovery: The efficiency of the extraction process, determined by comparing the peak areas of extracted samples to those of unextracted standards.

-

Stability: Evaluation of the stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Disclaimer: This application note provides a general protocol and may require optimization for specific laboratory conditions and equipment. It is intended as a starting point for method development.

Application Notes and Protocols for Cetirizine Dihydrochloride Solution: Preparation and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the preparation and stability evaluation of cetirizine dihydrochloride solutions. Cetirizine, a second-generation histamine H1 receptor antagonist, is widely used for the relief of allergy symptoms.[1][2] Understanding its solution properties is critical for the development of stable and effective liquid dosage forms. These protocols are based on established scientific literature and are intended for research and development purposes.

I. Physicochemical Properties and Solubility

Cetirizine dihydrochloride is a white, crystalline powder that is soluble in water.[3] Its solubility is influenced by the solvent and pH.

Table 1: Solubility of Cetirizine Dihydrochloride in Various Solvents

| Solvent | Solubility | Reference |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | ~12 mg/mL | [4] |

| Dimethylformamide | ~3 mg/mL | |

| Water | 101 mg/L |

II. Preparation of Cetirizine Dihydrochloride Oral Solution (1 mg/mL)

This protocol outlines the preparation of a basic cetirizine dihydrochloride oral solution. The formulation can be adapted with various excipients to improve taste, stability, and preservation.

Materials and Reagents:

-

Cetirizine Dihydrochloride, USP grade

-

Purified Water

-

Glycerin

-

Propylene Glycol

-

Sodium Acetate (anhydrous)

-

Glacial Acetic Acid

-

Methylparaben

-

Propylparaben

-

Sucrose

-

Flavoring agents (e.g., artificial grape and banana flavor)

Equipment:

-

Analytical balance

-

Mixing tank/vessel

-

Magnetic stirrer and stir bar

-

pH meter

-

Volumetric flasks and pipettes

-

Filtration apparatus (0.22 µm filter)

Protocol:

-

Vehicle Preparation: In a calibrated mixing vessel, add approximately 70% of the final volume of purified water.

-

Addition of Excipients: While stirring, sequentially add and dissolve the following excipients: glycerin, propylene glycol, sodium acetate, sucrose, methylparaben, and propylparaben.

-

pH Adjustment: Adjust the pH of the solution to between 4.0 and 5.0 using glacial acetic acid. This pH range is crucial for the stability of the final product.

-

Active Ingredient Dissolution: Slowly add the accurately weighed cetirizine dihydrochloride to the solution while continuing to stir until it is completely dissolved.

-

Flavoring and Final Volume: Add the desired flavoring agents. Bring the solution to the final volume with purified water and mix until uniform.

-

Filtration: Filter the solution through a 0.22 µm filter to remove any particulate matter.

-

Packaging and Storage: Store the final solution in well-closed, light-resistant containers at controlled room temperature.

Caption: Workflow for the preparation of a cetirizine dihydrochloride oral solution.

III. Stability of Cetirizine Dihydrochloride Solutions

The stability of cetirizine dihydrochloride in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Summary of Stability Data:

-

pH Stability: Cetirizine is relatively stable in alkaline conditions but unstable in acidic and neutral hydrolytic conditions.

-

Oxidative Stability: The drug undergoes significant degradation in the presence of oxidizing agents like hydrogen peroxide.

-

Photostability: Exposure to light can lead to considerable degradation, with reported degradation ranging from 30-50%.

-

Thermal Stability: The degradation kinetics in acidic conditions follow a pseudo-first-order reaction and are temperature-dependent.

Table 2: Stress Condition Stability of Cetirizine Dihydrochloride

| Stress Condition | Observation | Degradation Products | Reference |

| Acidic Hydrolysis (e.g., 2 M HCl) | Unstable | α-(4-chlorophenyl) benzyl alcohol | |

| Neutral Hydrolysis | Extensive degradation | α-(4-chlorophenyl) benzyl alcohol | |

| Alkaline Hydrolysis | Insignificant degradation | - | |

| Oxidation (e.g., 0.5% H₂O₂) | Unstable, extensive degradation | 4-chlorobenzophenone, Cetirizine N-oxide | |

| Photolysis | 30-50% degradation | - |

IV. Protocol for Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the stability of cetirizine solutions by separating the active ingredient from its degradation products.

Chromatographic Conditions:

-

Column: Symmetry® C18, 5 µm, 4.6 mm × 150 mm (or equivalent)

-

Mobile Phase: A mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), with the pH adjusted to 3.5

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 10-25 µL

-

Column Temperature: Ambient or 30°C

Preparation of Solutions:

-

Standard Stock Solution (5000 µg/mL): Accurately weigh and dissolve cetirizine dihydrochloride in purified water. This stock solution is stable for at least one week when stored at 4°C and protected from light.

-

Calibration Standards (1-20 µg/mL): Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dilute the cetirizine oral solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).

System Suitability:

Before analysis, perform replicate injections of a standard solution to ensure the system is performing adequately. Typical parameters to check include peak area reproducibility (RSD < 2%), retention time consistency, theoretical plates, and tailing factor.

Forced Degradation Study Protocol:

-

Prepare Samples: Prepare separate solutions of cetirizine in 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and 1% H₂O₂ (oxidative).

-

Stress Conditions: Expose the solutions to elevated temperatures (e.g., 80°C) for a defined period (e.g., 10 hours).

-

Neutralization and Dilution: After the stress period, cool the solutions to room temperature. Neutralize the acidic and alkaline samples and dilute all samples with the mobile phase to a suitable concentration.

-

HPLC Analysis: Analyze the stressed samples by HPLC to observe the degradation of cetirizine and the formation of degradation products.

Caption: Experimental workflow for a forced degradation study of cetirizine.

V. Degradation Pathways

Understanding the degradation pathways of cetirizine is crucial for identifying potential impurities and ensuring the safety and efficacy of the final product.

-

Hydrolytic Degradation (Acidic and Neutral): The primary degradation product formed under these conditions is α-(4-chlorophenyl) benzyl alcohol.

-

Oxidative Degradation: In the presence of oxidizing agents, cetirizine can degrade to form 4-chlorobenzophenone. Another identified oxidation product is cetirizine N-oxide.

Caption: Simplified degradation pathways of cetirizine under stress conditions.

VI. Conclusion

The successful formulation of a stable cetirizine dihydrochloride solution requires careful control of pH, protection from light, and consideration of potential oxidative degradation. The protocols and data presented in these application notes provide a solid foundation for the development and quality control of liquid cetirizine dosage forms. A validated, stability-indicating HPLC method is an indispensable tool for these activities.

References

Application Notes and Protocols for the In Vitro Use of Cetirizine in Cell-Based Assays

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "Efletirizine" did not yield any relevant results. It is presumed that the intended compound was Cetirizine , a widely studied second-generation antihistamine. All information presented herein pertains to Cetirizine.

Introduction

Cetirizine is a potent and selective second-generation histamine H1 receptor antagonist.[1][2] It is the carboxylated metabolite of hydroxyzine and is widely used in the treatment of allergic conditions such as rhinitis and urticaria.[3] Beyond its primary antihistaminic activity, Cetirizine exhibits a range of anti-inflammatory properties, making it a valuable tool for in vitro research in immunology and drug discovery.[3][4] These anti-inflammatory effects are attributed to its ability to inhibit eosinophil chemotaxis and the release of inflammatory mediators.

This document provides detailed application notes and protocols for the use of Cetirizine in various in vitro cell-based assays, including data presentation in tabular format and visualizations of key pathways and workflows.

Mechanism of Action

Cetirizine's primary mechanism of action is the selective inverse agonism of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic and inflammatory responses. This includes the inhibition of the Gq/11 protein-coupled activation of phospholipase C (PLC), which in turn prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) is suppressed, leading to reduced activation of protein kinase C (PKC) and other downstream effectors.

Furthermore, Cetirizine has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the immune and inflammatory response. This action contributes to its broader anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines and adhesion molecules.

Signaling Pathway of Histamine H1 Receptor and Inhibition by Cetirizine

Caption: Cetirizine inhibits the histamine H1 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro effects of Cetirizine from various cell-based assays.

Table 1: Histamine H1 Receptor Binding Affinity

| Compound | Ki (nM) | Cell Line/System | Reference |

| Cetirizine | 6 | Human H1 Receptor | |

| Levocetirizine | 3 | Human H1 Receptor | |

| (S)-Cetirizine | 100 | Human H1 Receptor |

Table 2: Inhibition of Histamine Release

| Cell Line | Stimulant | Cetirizine Concentration (ng/mL) | % Inhibition | Reference |

| RBL-2H3 | Anti-IgE | 62.5 | 29 | |

| RBL-2H3 | Anti-IgE | 1000 | 80 |

Table 3: Effects on Eosinophil and Neutrophil Function

| Assay | Cell Type | Stimulant | Cetirizine IC50 (M) | Effect | Reference |

| Rosette Formation | Eosinophils, Neutrophils | PAF | 2 x 10-5 | Inhibition | |

| Eosinophil Survival | Eosinophils | IL-5 | 100 µM (significant inhibition) | Inhibition | |

| Eotaxin-induced TEM | Eosinophils | Eotaxin | 10-8 M (total inhibition) | Inhibition |

Table 4: Inhibition of Cytokine Release

| Cell Line | Stimulant | Cytokine | Cetirizine Concentration (µM) | % Suppression | Reference |

| A549 | IL-1β | GM-CSF | 5 | 70.71 | |

| A549 | IL-1β | GM-CSF | 10 | 61.55 | |

| A549 | IL-1β | IL-8 | 10 | 75.04 | |

| Human Mast Cells | PMA + A23187 | GM-CSF, IL-6, IL-8, TNF-α | Not specified | Dose-dependent reduction |

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a reliable method to quantify mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.

Materials:

-

RBL-2H3 cells

-

DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

Cetirizine

-

Tyrode's buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA, pH 7.4)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0)

-

96-well plate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.

-

Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.

-

Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Cetirizine Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of Cetirizine to the wells. Incubate for 30 minutes at 37°C.

-

Antigen Challenge: Add 50 µL of DNP-HSA (10 µg/mL) to stimulate degranulation. For control wells, add buffer only.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant.

-

Enzyme Assay: Add 50 µL of pNAG substrate solution to each well of a new 96-well plate containing the collected supernatant.

-

Incubation: Incubate for 1 hour at 37°C.

-

Stop Reaction: Add 100 µL of stop buffer to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release relative to the positive control (antigen-stimulated cells without Cetirizine).

Caption: Workflow for the in vitro mast cell degranulation assay.

Cytokine Release Assay

This protocol outlines a general method for measuring the effect of Cetirizine on cytokine release from peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549 for IL-8).

Materials:

-

Human PBMCs or A549 cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

-

Stimulant (e.g., Lipopolysaccharide (LPS) for PBMCs, TNF-α for A549 cells)

-

Cetirizine

-

96-well cell culture plate

-

ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, TNF-α)

Protocol:

-

Cell Seeding: Seed PBMCs or A549 cells in a 96-well plate at an appropriate density (e.g., 2 x 105 cells/well for PBMCs).

-

Cetirizine Pre-treatment: Add Cetirizine at various concentrations to the wells and incubate for 1-2 hours.

-

Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to the wells. Include unstimulated and vehicle controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-